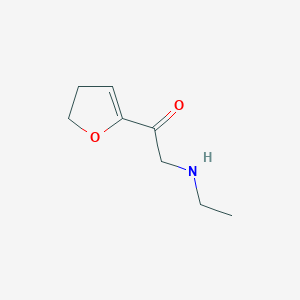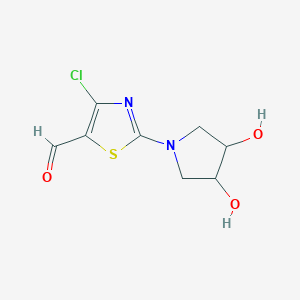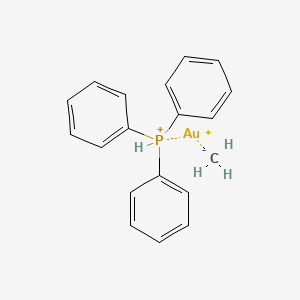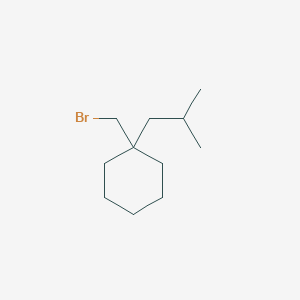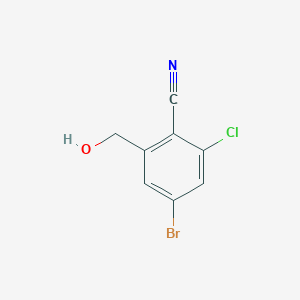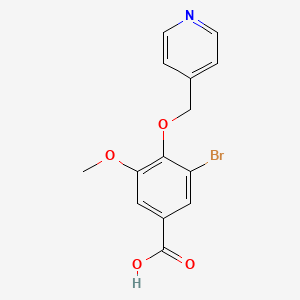
SodiumS-pentylsulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SodiumS-pentylsulfurothioate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its sulfur-containing functional groups, which contribute to its reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SodiumS-pentylsulfurothioate typically involves the reaction of sodium sulfide with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: SodiumS-pentylsulfurothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur-containing groups to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the pentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
SodiumS-pentylsulfurothioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of SodiumS-pentylsulfurothioate involves its interaction with various molecular targets. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
SodiumS-pentylsulfurothioate can be compared with other sulfur-containing compounds such as:
Sodium thiosulfate: Known for its use in medical treatments and as a reducing agent.
Sodium sulfide: Commonly used in industrial applications for its reactivity with metals.
Sodium metabisulfite: Used as a preservative and antioxidant in food and pharmaceuticals.
Uniqueness: this compound stands out due to its specific pentyl group, which imparts unique reactivity and properties compared to other sulfur-containing compounds. This makes it particularly valuable in specialized chemical syntheses and applications.
Properties
Molecular Formula |
C5H11NaO3S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
sodium;1-sulfonatosulfanylpentane |
InChI |
InChI=1S/C5H12O3S2.Na/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
RMRKFRQZQVLXNL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)

